molecular formula C15H16O2 B1342356 2-(3-(Benzyloxy)phenyl)ethanol CAS No. 177259-98-2

2-(3-(Benzyloxy)phenyl)ethanol

Cat. No. B1342356
M. Wt: 228.29 g/mol
InChI Key: RHHVCIKVRLMNFC-UHFFFAOYSA-N
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Description

“2-(3-(Benzyloxy)phenyl)ethanol” is a chemical compound with the molecular formula C15H16O2 . It has a molecular weight of 228.29 . The compound is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “2-(3-(Benzyloxy)phenyl)ethanol” were not found, the synthesis of similar benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at ortho position .


Molecular Structure Analysis

The InChI code for “2-(3-(Benzyloxy)phenyl)ethanol” is 1S/C15H16O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

“2-(3-(Benzyloxy)phenyl)ethanol” is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Organic Chemistry

  • Application : “2-(3-(Benzyloxy)phenyl)ethanol” is used in the synthesis of benzyl ethers and esters .
  • Method : The active reagent is delivered in situ by N-methylation of 2-benzyloxy pyridine . This neutral organic salt releases an electrophilic benzyl species upon warming .
  • Results : This method has been demonstrated to be effective for the synthesis of benzyl ethers from alcohols for which other protocols were unsuitable .

Material Science

  • Application : m-Aryloxy phenols, which include “2-(3-(Benzyloxy)phenyl)ethanol”, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
  • Method : These compounds are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Results : The use of m-Aryloxy phenols has been shown to enhance the properties of various materials .

Oxidation and Reduction in Organic Chemistry

  • Application : “2-(3-(Benzyloxy)phenyl)ethanol” can undergo oxidation and reduction reactions, which are fundamental processes in organic chemistry .
  • Method : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Such oxidations are normally effected by hot acidic permanganate solutions .
  • Results : This reaction is useful in preparing substituted benzoic acids .

Fragrance Industry

  • Application : “2-(3-(Benzyloxy)phenyl)ethanol” finds extensive usage as a fragrance .
  • Method : It is used in the formulation of perfumes and other fragrance products .
  • Results : The use of this compound enhances the scent profile of various products .

Synthesis of Benzyl Aminoethanol Compounds

  • Application : “2-(3-(Benzyloxy)phenyl)ethanol” can be used in the synthesis of benzyl aminoethanol compounds .
  • Method : The compound can be used as a starting material in the synthesis of these compounds, which have various applications in medicinal chemistry .
  • Results : The resulting benzyl aminoethanol compounds can be used in the development of new pharmaceuticals .

Use in Pyrazole Synthesis

  • Application : “2-(3-(Benzyloxy)phenyl)ethanol” can be used in the synthesis of pyrazole compounds .
  • Method : The compound can be used as a starting material in the synthesis of these compounds, which have various applications in medicinal chemistry .
  • Results : The resulting pyrazole compounds can be used in the development of new pharmaceuticals .

Safety And Hazards

This compound is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “2-(3-(Benzyloxy)phenyl)ethanol” are not available, research on similar benzimidazole compounds is a main focus for many laboratories in the world to prepare better anticancer drugs .

properties

IUPAC Name

2-(3-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHVCIKVRLMNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606812
Record name 2-[3-(Benzyloxy)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Benzyloxy)phenyl)ethanol

CAS RN

177259-98-2
Record name 2-[3-(Benzyloxy)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(2-hydroxyethyl)phenol (1.0 g) and K2CO3 (1.5 g) in acetone (20 mL) was added (bromomethyl)benzene (1.49 g) at ambient temperature. The reaction mixture was stirred at the same temperature for 17 hours. The resulting mixture was evaporated in vacuo. The residue was diluted with EtOAc and washed successively with water and brine. The organic layer was dried over anhydrous MgSO4, filtered and evaporated in vacuo. The residue was purified by silica gel column chromatography (n-hexane:EtOAc=90:10-70:30) to give 2-[3-(benzyloxy)phenyl]ethanol.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Moreno-Cinos, E Sassetti, IG Salado… - Journal of Medicinal …, 2018 - ACS Publications
Increased Gram-negative bacteria resistance to antibiotics is becoming a global problem, and new classes of antibiotics with novel mechanisms of action are required. The caseinolytic …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
WD Lienhart - unipub.uni-graz.at
Im Zuge dieser Diplomarbeit wurden sieben verschiedene Substrate für das Berberine Bridge Enzym synthetisiert. Bei sechs der Substrate handelt es sich um Benzylisochinolinderivate …
Number of citations: 2 unipub.uni-graz.at

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